Methyl 2-methyl-5-oxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4-(3,4,5-trimethoxybenzamido)-4,5-dihydro-1H-pyrrole-3-carboxylate
Overview
Description
Methyl 2-methyl-5-oxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4-[(3,4,5-trimethoxybenzoyl)amino]-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a trifluoromethyl group, and a trimethoxybenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-5-oxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4-(3,4,5-trimethoxybenzamido)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the trifluoromethyl group and the trimethoxybenzoyl moiety. Common reagents used in these reactions include trifluoromethylating agents, benzoyl chlorides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-oxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4-[(3,4,5-trimethoxybenzoyl)amino]-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-methyl-5-oxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4-[(3,4,5-trimethoxybenzoyl)amino]-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-5-oxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4-(3,4,5-trimethoxybenzamido)-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxo-5-beta-chol-11-en-24-oate: Another complex organic compound with a similar structural motif.
2-(1-methyl-2-oxo-2-phenylethyl)-isoquinolinium, bromide hydrate:
Uniqueness
Methyl 2-methyl-5-oxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4-[(3,4,5-trimethoxybenzoyl)amino]-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its combination of a pyrrole ring, trifluoromethyl group, and trimethoxybenzoyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
methyl 2-methyl-5-oxo-1-(2-phenylethyl)-4-(trifluoromethyl)-4-[(3,4,5-trimethoxybenzoyl)amino]pyrrole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27F3N2O7/c1-15-20(23(33)38-5)25(26(27,28)29,24(34)31(15)12-11-16-9-7-6-8-10-16)30-22(32)17-13-18(35-2)21(37-4)19(14-17)36-3/h6-10,13-14H,11-12H2,1-5H3,(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBVWFKPSKDRGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=O)N1CCC2=CC=CC=C2)(C(F)(F)F)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27F3N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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